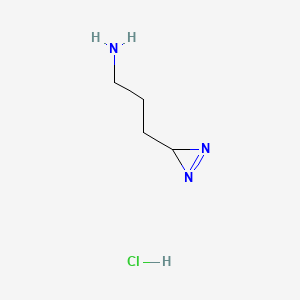
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with biological molecules upon exposure to UV light.
Méthodes De Préparation
The synthesis of 3-(3H-diazirin-3-yl)propan-1-amine hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the amine group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the diazirine ring or the amine group.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: It is used in the development of new drugs and therapeutic agents by enabling the study of drug-target interactions.
Industry: The compound is used in the synthesis of various chemical products and materials, including polymers and coatings.
Mécanisme D'action
The primary mechanism of action of 3-(3H-diazirin-3-yl)propan-1-amine hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparaison Avec Des Composés Similaires
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride is unique due to its diazirine ring and photoreactivity. Similar compounds include:
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the diazirine ring.
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)propan-1-amine hydrochloride: This compound contains a trifluoromethyl group, which can alter its reactivity and applications.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: This compound has an alkyne group, providing additional functionality for chemical reactions.
These similar compounds highlight the versatility of the diazirine ring and its potential for various applications in scientific research.
Propriétés
Formule moléculaire |
C4H10ClN3 |
|---|---|
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
3-(3H-diazirin-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c5-3-1-2-4-6-7-4;/h4H,1-3,5H2;1H |
Clé InChI |
YSOJKZSIFMKVLL-UHFFFAOYSA-N |
SMILES canonique |
C(CC1N=N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


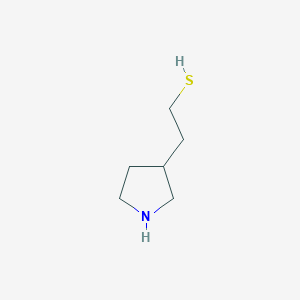
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)
![Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
![[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)
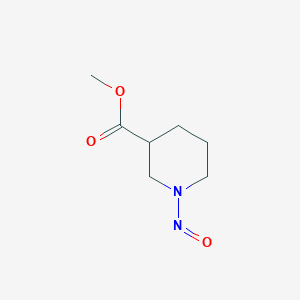
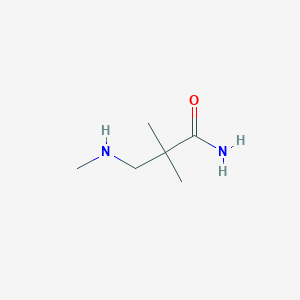
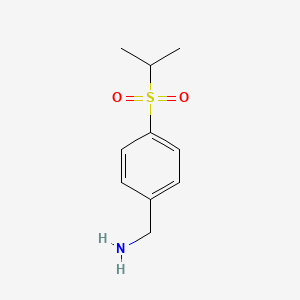
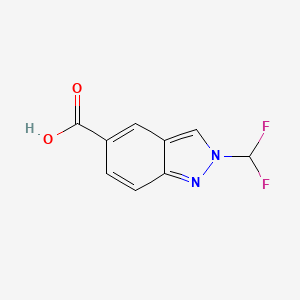
![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13486292.png)

